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2-bromo-4-chloro-5-methyl-1H-imidazole

Cat. No.: B13696049
M. Wt: 195.44 g/mol
InChI Key: BTCBYOCWWZZNLW-UHFFFAOYSA-N
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Description

Significance of Imidazole (B134444) Heterocycles in Organic and Medicinal Chemistry Research

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone in both organic and medicinal chemistry. sciencepublishinggroup.com Its significance stems from its presence in a multitude of essential biological molecules, including the amino acid histidine, histamine, purines, and nucleic acids. sciencepublishinggroup.com This natural prevalence has made the imidazole scaffold a focal point for drug discovery, with imidazole-based compounds exhibiting a vast spectrum of pharmacological activities. nih.gov Researchers have successfully developed imidazole derivatives that function as antibacterial, antifungal, anticancer, anti-inflammatory, antiviral, and antihypertensive agents, among others. sciencepublishinggroup.comijarsct.co.in

The unique electronic properties of the imidazole ring, including its aromaticity and the presence of both a pyridine-like and a pyrrole-like nitrogen atom, allow it to act as both a hydrogen bond donor and acceptor. This amphoteric nature is crucial for its ability to interact with a wide range of biological targets like enzymes and receptors, often by mimicking the histidine residue in protein binding sites. nih.gov Consequently, the synthesis of novel imidazole derivatives remains a highly active area of research, driven by the quest for more potent and selective therapeutic agents. mdpi.comnih.gov

Contextualization of Halogenation in Imidazole Chemistry: Research Perspectives

Research into the halogenation of imidazoles explores various synthetic methodologies, from direct electrophilic substitution using reagents like N-halosuccinimides (NBS, NCS) or elemental bromine to more complex, regioselective strategies. researchgate.netyoutube.com The position of halogenation on the imidazole ring is critical, as different isomers can exhibit markedly different biological effects. nih.gov For instance, halogen atoms can serve as key binding points in protein-ligand interactions or act as reactive handles for further synthetic transformations, allowing for the construction of more complex molecular architectures. rsc.org The study of halogenated imidazoles is thus a critical sub-field, providing insights into structure-activity relationships (SAR) and enabling the fine-tuning of drug candidates. nih.gov Halogenated imidazoles are also valuable as intermediates in the synthesis of pharmaceuticals and other fine chemicals. google.com

Overview of Research Trajectories for Novel Imidazole Derivatives

The development of novel imidazole derivatives is a dynamic area of chemical research, characterized by several key trajectories. One major focus is the synthesis of polysubstituted imidazoles, which allows for precise control over the spatial arrangement of functional groups and the optimization of interactions with biological targets. researchgate.net Multi-component reactions (MCRs), such as the Debus-Radziszewski imidazole synthesis, are particularly valuable as they enable the efficient, one-pot construction of complex trisubstituted and tetrasubstituted imidazoles from simple precursors. derpharmachemica.comtandfonline.comresearchgate.net

Modern synthetic research emphasizes the use of environmentally benign methods, such as microwave-assisted synthesis and the use of recyclable catalysts, to improve the efficiency and sustainability of these processes. derpharmachemica.comtandfonline.com Another significant research direction is the creation of imidazole-containing hybrid molecules, where the imidazole core is fused or linked to other pharmacophores to create compounds with dual or enhanced biological activities. mdpi.comnih.gov The exploration of structure-activity relationships continues to be a driving force, with researchers systematically modifying the substituents on the imidazole ring to develop compounds with improved potency and selectivity for specific targets, including various enzymes and receptors implicated in cancer and infectious diseases. nih.govmdpi.com

Scope and Focus of the Research on 2-Bromo-4-Chloro-5-Methyl-1H-Imidazole

This article focuses specifically on the chemical compound this compound (CAS No. 438039-61-3). chemsrc.com As a polysubstituted and di-halogenated imidazole, this molecule represents an intersection of the research areas described above. The presence of bromine, chlorine, and a methyl group on the imidazole core suggests its potential utility as a versatile building block in organic synthesis or as a candidate for biological screening.

However, a comprehensive review of the scientific literature reveals that this compound is not an extensively studied compound. Specific research findings, detailed synthetic procedures, and biological activity data for this exact molecule are limited. Therefore, this article will situate the compound within the broader context of halogenated and polysubstituted imidazole chemistry. It will draw upon established principles of imidazole synthesis and halogenation to discuss the probable characteristics and potential research applications of this specific molecule. The available physicochemical data for the compound will be presented to provide a foundational understanding.

Physicochemical Properties of this compound

The following table summarizes the known physicochemical properties of the compound. It is important to note that some of these values may be predicted through computational methods rather than being determined experimentally.

PropertyValue
CAS Number 438039-61-3
Molecular Formula C₄H₄BrClN₂
Molecular Weight 195.45 g/mol
Boiling Point (Predicted) 318.2 ± 34.0 °C
Density (Predicted) 1.854 ± 0.06 g/cm³

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4BrClN2 B13696049 2-bromo-4-chloro-5-methyl-1H-imidazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H4BrClN2

Molecular Weight

195.44 g/mol

IUPAC Name

2-bromo-4-chloro-5-methyl-1H-imidazole

InChI

InChI=1S/C4H4BrClN2/c1-2-3(6)8-4(5)7-2/h1H3,(H,7,8)

InChI Key

BTCBYOCWWZZNLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)Br)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Bromo 4 Chloro 5 Methyl 1h Imidazole

Precursor Synthesis and Functionalization Strategies

The synthesis of 2-bromo-4-chloro-5-methyl-1H-imidazole necessitates a carefully planned strategy, beginning with the construction of a suitable precursor. A logical starting point is the readily available 5-methyl-1H-imidazole, which can be synthesized through various established methods, such as the Debus-Radziszewski reaction. This reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.

Once the 5-methyl-1H-imidazole precursor is obtained, the subsequent functionalization with bromine and chlorine atoms requires highly regioselective techniques to ensure the desired substitution pattern.

Regioselective Halogenation Techniques for Imidazole (B134444) Rings

The introduction of halogen atoms at specific positions on the imidazole ring is a critical step in the synthesis of this compound. The inherent electronic properties of the imidazole ring dictate the positions most susceptible to electrophilic substitution.

Direct halogenation of the imidazole ring often leads to a mixture of products due to the similar reactivity of the C2, C4, and C5 positions. Therefore, regioselective methods are essential. Common halogenating agents for imidazoles include N-halosuccinimides such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS). The choice of solvent can significantly influence the regioselectivity of these reactions. For instance, using hexafluoroisopropanol (HFIP) as a solvent has been shown to enhance the reactivity of N-halosuccinimides and promote mild and regioselective halogenation of a range of arenes and heterocycles. organic-chemistry.org

A plausible synthetic route for this compound could involve a stepwise halogenation of 5-methyl-1H-imidazole. The order of halogen introduction is crucial for achieving the desired regiochemistry. For example, bromination of a suitable precursor could be followed by chlorination, or vice-versa. The use of protecting groups on the imidazole nitrogen can also be employed to direct the halogenation to specific positions and prevent unwanted side reactions. A straightforward method for preparing 2-halogenoimidazoles involves the use of an N-THP (tetrahydropyranyl) protecting group, which allows for lithiation at the C2 position followed by reaction with a halogenating agent. researchgate.net

The synthesis of a structurally similar compound, 4(5)-Bromo-5(4)-Chloro-2-methyl-1H-imidazole, has been reported, indicating the feasibility of synthesizing di-halogenated methyl-imidazoles.

Approaches to Methyl Group Introduction and Functionalization

In the context of synthesizing this compound, the methyl group is introduced at the precursor stage, for example, by using methyl-substituted reactants in the initial imidazole ring synthesis.

While the primary focus is on the synthesis of the target compound, it is worth noting that the methyl group on the imidazole ring can also be a site for further functionalization if desired. However, for the synthesis of this compound, the methyl group is generally retained in its original form.

Optimized Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. This involves the careful selection of catalysts, reaction times, temperatures, and purification methods.

Catalytic Systems in Imidazole Synthesis (e.g., Palladium-Catalyzed Cross-Coupling)

Palladium-catalyzed cross-coupling reactions have become powerful tools for the synthesis of substituted imidazoles. These methods offer high efficiency and selectivity in forming carbon-carbon and carbon-heteroatom bonds. While often used for introducing aryl or alkyl groups, palladium catalysis can also be applied to halogenation reactions.

Palladium-catalyzed C-H bond activation is a modern approach for the direct and regioselective functionalization of heterocycles, including imidazoles. researchgate.netacs.org This strategy can be employed for the introduction of halogen atoms at specific positions, potentially offering a more direct route to this compound and minimizing the need for multi-step protection-deprotection sequences. For instance, palladium-catalyzed C-H halogenation can be achieved using hydrogen halides with electrochemical oxidation. acs.org

The table below summarizes various catalytic systems that can be adapted for the synthesis of halogenated imidazoles.

Catalyst SystemReactantsProduct TypePotential Application for Target Compound
Pd(OAc)₂ / LigandImidazole derivative, Halogen sourceHalogenated imidazoleRegioselective introduction of bromine or chlorine.
Y(NO₃)₃ · 6H₂OAldehyde, Diketone, Amine, NH₄OAcPolysubstituted imidazoleSynthesis of the 5-methyl-1H-imidazole precursor. semanticscholar.org
Iodineα-Hydroxy ketone, Amine, NH₄OAcPolysubstituted imidazoleSynthesis of the 5-methyl-1H-imidazole precursor. nih.gov

Microwave-Assisted Synthesis and Green Chemistry Protocols

In line with the principles of green chemistry, the development of environmentally benign synthetic routes is of great importance. This includes the use of non-toxic solvents, recyclable catalysts, and energy-efficient methods like microwave synthesis. semanticscholar.org For example, solvent-free synthesis of imidazoles under microwave irradiation has been reported, offering a greener alternative to traditional methods. organic-chemistry.org

Challenges in Multi-Halogenated Imidazole Synthesis and Resolution Strategies

The synthesis of multi-halogenated imidazoles like this compound is often complicated by several challenges, primarily related to regioselectivity.

The main challenges include:

Controlling Regioselectivity: The similar reactivity of different positions on the imidazole ring can lead to the formation of a mixture of isomers during halogenation.

Stepwise Halogenation: The introduction of two different halogens requires a carefully planned stepwise approach, where the first halogenation step can influence the position of the second.

Purification: The separation of the desired product from a mixture of regioisomers can be challenging and may require advanced chromatographic techniques.

To address these challenges, several strategies can be employed:

Use of Protecting Groups: N-protection of the imidazole ring can block certain positions and direct halogenation to the desired carbon atom. The choice of the protecting group is critical, as it must be stable under the halogenation conditions and easily removable afterward. researchgate.net

Directed C-H Activation: Transition metal-catalyzed C-H activation can provide high regioselectivity by utilizing a directing group to guide the catalyst to a specific C-H bond. researchgate.netnih.gov

Optimization of Reaction Conditions: A systematic study of reaction parameters such as solvent, temperature, and stoichiometry of the halogenating agent can help to maximize the yield of the desired isomer. organic-chemistry.org

The following table outlines some of these challenges and the corresponding resolution strategies:

ChallengeResolution Strategy
Formation of isomeric byproductsUse of N-protecting groups to block reactive sites.
Low yields in multi-step synthesisOptimization of each reaction step and use of microwave-assisted synthesis to improve efficiency.
Difficult purification of the final productDevelopment of highly regioselective reactions to minimize byproduct formation.

Control of Regioselectivity in Polyhalogenation

The synthesis of this compound presents a significant challenge in controlling the specific placement of the bromo and chloro groups on the imidazole ring. The regioselectivity of halogenation is influenced by a variety of factors, including the nature of the halogenating agent, the reaction conditions, and the directing effects of the substituents already present on the imidazole core.

Research into the polyhalogenation of substituted imidazoles has demonstrated that a stepwise introduction of halogens is often necessary to achieve the desired substitution pattern. The inherent electronic properties of the 5-methyl-1H-imidazole precursor play a crucial role in directing the initial halogenation. The methyl group at the C5 position is an electron-donating group, which tends to activate the C4 position for electrophilic substitution. Conversely, the C2 position is generally the most acidic and susceptible to halogenation.

To achieve the desired 2-bromo-4-chloro substitution, a common strategy involves the initial bromination at the more reactive C2 position, followed by chlorination. The choice of halogenating agents is critical in this process. Mild brominating agents are typically employed first to ensure selective bromination at the C2 position without over-halogenation.

Subsequent chlorination at the C4 position requires careful selection of the chlorinating agent and reaction conditions to avoid displacement of the previously introduced bromine atom or unwanted side reactions. The presence of the bromo and methyl groups influences the electronic environment of the imidazole ring, thereby directing the incoming chloro substituent to the C4 position. The precise control of stoichiometry and temperature is paramount to maximize the yield of the desired product.

Table 1: Factors Influencing Regioselective Halogenation

FactorInfluence on RegioselectivityExample Condition for this compound
Halogenating Agent The reactivity and steric bulk of the agent can favor substitution at a specific position.Step 1: N-Bromosuccinimide (NBS) for selective C2 bromination. Step 2: N-Chlorosuccinimide (NCS) for subsequent C4 chlorination.
Reaction Solvent The polarity of the solvent can affect the reactivity of both the substrate and the halogenating agent.Dichloromethane or chloroform (B151607) are often used to control reactivity.
Temperature Lower temperatures generally increase selectivity by minimizing side reactions.Bromination often carried out at 0-25°C; chlorination may require slightly elevated temperatures.
Presence of Catalysts Lewis or Brønsted acids can be used to activate the halogenating agent and direct substitution.The use of a catalyst is often avoided to prevent over-halogenation in polysubstituted imidazoles.

Purification and Isolation Techniques for Complex Halogenated Products

The successful synthesis of this compound is followed by a critical purification step to isolate the target compound from a potentially complex mixture of starting materials, reagents, and regioisomeric byproducts. The similar physicochemical properties of these halogenated imidazoles necessitate the use of advanced and often combined purification techniques.

Crystallization: Recrystallization is a powerful technique for purifying solid organic compounds. The selection of an appropriate solvent system is crucial. A solvent is chosen in which the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain either highly soluble or insoluble at all temperatures. For polyhalogenated imidazoles, solvent systems such as ethanol/water, toluene, or ethyl acetate/hexane mixtures have proven effective.

Chromatography: Column chromatography is a widely used method for the separation of complex mixtures. For halogenated imidazoles, silica (B1680970) gel is a common stationary phase. The choice of the mobile phase (eluent) is critical for achieving good separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often employed to separate compounds with close retention factors.

Acid-Base Extraction: The imidazole ring possesses basic properties and can be protonated to form a salt. This property can be exploited in an acid-base extraction workup. By treating the crude reaction mixture with a dilute acid, the imidazole-containing compounds can be extracted into the aqueous phase, leaving non-basic impurities in the organic phase. Subsequent neutralization of the aqueous phase allows for the recovery of the purified imidazole derivatives. However, the basicity of polyhalogenated imidazoles is significantly reduced, which may limit the efficiency of this technique.

Table 2: Comparison of Purification Techniques

TechniquePrinciple of SeparationAdvantages for Halogenated ImidazolesPotential Challenges
Recrystallization Difference in solubilityCan yield highly pure crystalline product. Cost-effective for large-scale purification.Finding a suitable solvent system can be challenging. Potential for product loss in the mother liquor.
Column Chromatography Differential adsorption onto a stationary phaseHigh resolution for separating closely related compounds like regioisomers.Can be time-consuming and requires significant solvent volumes. Potential for product degradation on acidic silica gel.
Acid-Base Extraction Difference in acid-base propertiesEffective for removing non-basic impurities.Reduced basicity of the halogenated imidazole ring may lead to incomplete extraction.

The final choice of purification strategy often involves a combination of these techniques to achieve the desired level of purity for this compound, ensuring its suitability for subsequent applications.

Chemical Reactivity and Reaction Mechanisms of 2 Bromo 4 Chloro 5 Methyl 1h Imidazole

Nucleophilic Substitution Reactions at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) on a haloimidazole is generally a challenging transformation. globalresearchonline.net Such reactions typically require the presence of strong electron-withdrawing groups to stabilize the negative charge in the intermediate Meisenheimer complex. masterorganicchemistry.comlibretexts.org In 2-bromo-4-chloro-5-methyl-1H-imidazole, the halogens themselves provide some activation through their inductive effects, but the methyl group is electron-donating, which can counteract this activation to a degree.

The reaction proceeds via a two-step addition-elimination mechanism where a nucleophile attacks the carbon atom bearing a halogen, forming a tetrahedral intermediate. libretexts.org Subsequently, the halide ion is expelled, restoring the aromaticity of the ring. The relative reactivity of the halogenated positions is a key consideration.

In nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile to form the stabilized carbanion intermediate. masterorganicchemistry.com Consequently, the strength of the carbon-halogen bond has less influence on the reaction rate compared to the electronegativity of the halogen. This often leads to a reactivity order of F > Cl > Br > I, as fluorine's high electronegativity is most effective at stabilizing the developing negative charge on the carbon under attack. masterorganicchemistry.com

However, in cases where the reaction mechanism shifts towards a concerted pathway or if bond-breaking becomes more significant in the transition state, the reactivity order can reverse to I > Br > Cl > F, reflecting the carbon-halogen bond strengths. nih.govsemanticscholar.org For this compound, displacement of the chlorine at the C4 position would generally be kinetically favored over the bromine at C2 in a classic SNAr mechanism, assuming the formation of the Meisenheimer complex is rate-limiting.

Thermodynamic control, favored by higher temperatures and longer reaction times, allows for the reaction to equilibrate and form the most stable product. stackexchange.comwikipedia.orglibretexts.org The thermodynamic product is not necessarily the one that forms fastest. In halogen exchange reactions, the final product distribution will depend on the relative stabilities of the starting material, products, and intermediates.

The electronic landscape of this compound is complex. Both bromine and chlorine atoms withdraw electron density from the imidazole (B134444) ring through the sigma framework (inductive effect), making the carbons they are attached to more electrophilic and susceptible to nucleophilic attack. The lone pairs on the halogens can donate electron density back to the ring via resonance (mesomeric effect), but for chlorine and bromine, the inductive effect is dominant.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) on this compound is highly disfavored. While the imidazole ring is inherently electron-rich and susceptible to electrophilic attack, the presence of two strongly deactivating halogen substituents significantly reduces the nucleophilicity of the ring. globalresearchonline.netslideshare.net The halogens withdraw electron density inductively, making the ring less capable of attacking an incoming electrophile.

Furthermore, under the acidic conditions often required for EAS reactions, one of the basic nitrogen atoms of the imidazole ring is likely to be protonated. nih.gov This forms an imidazolium (B1220033) cation, which is extremely electron-deficient and thus highly deactivated towards further electrophilic attack. The only available position for a standard EAS reaction is the N-H bond, which would involve deprotonation rather than a substitution on the ring carbons. Therefore, conventional electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts alkylation are not viable pathways for this compound.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Metal-catalyzed cross-coupling reactions are the most important and synthetically useful transformations for this compound. Reactions like the Suzuki-Miyaura (coupling with boronic acids) and Sonogashira (coupling with terminal alkynes) provide efficient methods for forming new carbon-carbon bonds at the halogenated positions. nih.govwikipedia.orgorganic-chemistry.org

The key feature of cross-coupling reactions on dihalogenated substrates like this compound is the potential for high regioselectivity. The selectivity is almost exclusively determined by the differential reactivity of the C-Br and C-Cl bonds in the first step of the catalytic cycle: oxidative addition to the low-valent metal catalyst (typically palladium).

The rate of oxidative addition for aryl halides to a Pd(0) center follows the general trend: I > Br > OTf >> Cl. libretexts.orgrsc.org This is due to the weaker carbon-halogen bond strength of the heavier halogens. Consequently, the palladium catalyst will selectively insert into the more labile C-Br bond at the C2 position, leaving the C-Cl bond at the C4 position intact. This allows for the selective synthesis of 2-substituted-4-chloro-5-methyl-1H-imidazoles.

This high regioselectivity allows for a modular approach to synthesis. A Suzuki-Miyaura reaction with an arylboronic acid would yield a 2-aryl-4-chloro-5-methyl-1H-imidazole, while a Sonogashira reaction with a terminal alkyne would produce a 2-alkynyl-4-chloro-5-methyl-1H-imidazole. The remaining C-Cl bond can then be subjected to a second, typically more forcing, cross-coupling reaction to generate fully substituted imidazoles.

Table 1: Predicted Regioselective Cross-Coupling Reactions

Coupling Partner Reaction Type Predicted Major Product
Arylboronic Acid (Ar-B(OH)₂) Suzuki-Miyaura 2-Aryl-4-chloro-5-methyl-1H-imidazole
Terminal Alkyne (R-C≡CH) Sonogashira 2-Alkynyl-4-chloro-5-methyl-1H-imidazole
Organostannane (R-SnBu₃) Stille 2-Alkyl/Aryl-4-chloro-5-methyl-1H-imidazole
Primary/Secondary Amine (R₂NH) Buchwald-Hartwig 2-Amino-4-chloro-5-methyl-1H-imidazole

The mechanisms of the Suzuki-Miyaura and Sonogashira reactions have been studied extensively. wildlife-biodiversity.comresearchgate.net Both are understood to proceed via a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states. yonedalabs.com

Suzuki-Miyaura Catalytic Cycle:

Oxidative Addition: The cycle begins with the active Pd(0) catalyst. For this compound, this is the regioselectivity-determining step. The Pd(0) complex preferentially undergoes oxidative addition into the weaker C-Br bond at the C2 position to form a Pd(II) intermediate. libretexts.orgchemrxiv.orgresearchgate.net The C-Cl bond remains untouched under appropriate reaction conditions. rsc.orgresearchgate.net

Transmetalation: The boronic acid, activated by a base (e.g., carbonate, phosphate) to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the bromide ligand. libretexts.orgorganic-chemistry.org

Reductive Elimination: The two organic groups on the Pd(II) center (the imidazole ring and the group from the boronic acid) couple and are eliminated from the metal. This step forms the final C-C bond of the product and regenerates the active Pd(0) catalyst, which can then re-enter the cycle. libretexts.orgyonedalabs.com

Sonogashira Catalytic Cycle: The Sonogashira reaction follows a similar palladium cycle but also involves a co-catalytic copper(I) cycle.

Oxidative Addition: As in the Suzuki reaction, the Pd(0) catalyst selectively adds across the C-Br bond of the imidazole substrate to form a Pd(II) complex.

Formation of Copper Acetylide: The terminal alkyne reacts with the copper(I) salt (e.g., CuI) in the presence of a base to form a highly reactive copper(I) acetylide intermediate.

Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex.

Reductive Elimination: The desired 2-alkynyl-imidazole product is formed via reductive elimination, regenerating the Pd(0) catalyst.

In both mechanisms, the initial oxidative addition is the crucial step that dictates the high regioselectivity observed in the functionalization of this compound.

Functional Group Interconversions on the Imidazole Core and Methyl Group of this compound

The chemical reactivity of this compound is characterized by the interplay of its distinct functional groups: a bromine atom at the C2 position, a chlorine atom at the C4 position, a methyl group at the C5 position, and the imidazole ring itself. These sites offer a versatile platform for a variety of functional group interconversions, enabling the synthesis of a diverse range of derivatives. The reactions can be broadly categorized into transformations involving the halogen substituents on the imidazole core and modifications of the C5-methyl group.

Reactions Involving Halogen Substituents

The bromo and chloro substituents on the imidazole ring are key handles for synthetic modifications, primarily through palladium-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. In the case of dihalogenated imidazoles, the differential reactivity of the halogen atoms can allow for selective functionalization. Generally, the reactivity of halogens in these reactions follows the order I > Br > Cl > F. This hierarchy suggests that the C2-bromo position of this compound would be more reactive than the C4-chloro position, enabling regioselective cross-coupling.

For instance, a Suzuki-Miyaura reaction on a related compound, 2,4-dibromo-1-methyl-5-nitro-1H-imidazole, has been shown to proceed regioselectively. tcichemicals.com This principle can be extended to this compound, where a carefully controlled reaction with an arylboronic acid in the presence of a palladium catalyst and a base would likely lead to the substitution of the bromine atom, yielding a 2-aryl-4-chloro-5-methyl-1H-imidazole derivative.

A typical reaction protocol would involve the haloimidazole, a boronic acid, a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate in a suitable solvent system. The choice of catalyst, ligands, and reaction conditions can be fine-tuned to optimize for selectivity and yield. researchgate.netresearchgate.net

Table 1: Plausible Suzuki-Miyaura Cross-Coupling Reaction of this compound

ReactantCoupling PartnerCatalystBaseProduct
This compoundArylboronic AcidPd(PPh₃)₄K₂CO₃2-Aryl-4-chloro-5-methyl-1H-imidazole

Further cross-coupling at the C4-chloro position would require more forcing reaction conditions. This stepwise functionalization allows for the synthesis of disubstituted imidazoles with different groups at the C2 and C4 positions.

Nucleophilic aromatic substitution (SNAr) on haloimidazoles is another potential pathway for functionalization. However, these reactions are generally more facile on aromatic rings that are activated by electron-withdrawing groups in positions ortho or para to the leaving group. uomustansiriyah.edu.iqyoutube.com Given that the methyl group at C5 is electron-donating, and there are no strong electron-withdrawing groups on the imidazole ring of the title compound, direct SNAr is expected to be challenging under standard conditions.

Nevertheless, reactions with strong nucleophiles or under forcing conditions might lead to substitution of the halogen atoms. The greater reactivity of the C2 position in some nucleophilic additions to imidazoles could favor substitution at this site.

Reactions Involving the Methyl Group

The C5-methyl group also offers opportunities for functional group interconversion, primarily through oxidation or halogenation reactions.

Free-radical halogenation of the methyl group is another possible transformation. Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) are commonly used for the bromination of benzylic positions. In the context of substituted imidazoles, there are conflicting reports. In one instance, heating with NBS led to bromination of the imidazole ring at the C2 position without affecting the methyl groups. nih.gov In another context, radical bromination with NBS has been used for the selective monobromination of imidazoles at specific ring positions. nih.gov This suggests that the reaction outcome is highly dependent on the substrate and the specific reaction conditions.

Should radical bromination of the methyl group be successful, it would yield 2-bromo-4-chloro-5-(bromomethyl)-1H-imidazole. This product would be a valuable intermediate, as the bromomethyl group is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups.

Table 2: Potential Functional Group Interconversions of the Methyl Group

Reaction TypeReagentPotential Product
OxidationKMnO₄ or SeO₂2-Bromo-4-chloro-1H-imidazole-5-carbaldehyde or 2-Bromo-4-chloro-1H-imidazole-5-carboxylic acid
HalogenationNBS, AIBN2-Bromo-4-chloro-5-(bromomethyl)-1H-imidazole

Based on a comprehensive search of available scientific literature, detailed computational chemistry and theoretical investigations specifically for the compound This compound have not been publicly reported.

Therefore, specific data regarding its Density Functional Theory (DFT) studies, including optimized geometries, vibrational frequencies, and Molecular Electrostatic Potential (MEP) analysis, are not available. Similarly, information on Frontier Molecular Orbital (FMO) analysis, such as HOMO-LUMO gaps and charge transfer characteristics, could not be found. Furthermore, no publications detailing Natural Bond Orbital (NBO) analysis and electron delocalization for this specific molecule were identified.

While extensive theoretical studies have been conducted on various other substituted imidazole and benzimidazole derivatives, the search did not yield any results containing the specific computational data required to populate the requested sections for this compound.

Computational Chemistry and Theoretical Investigations

Reaction Pathway Predictions and Transition State Calculations

Computational chemistry serves as a powerful tool for elucidating potential reaction mechanisms, identifying intermediates, and determining the energy barriers associated with chemical transformations. For a substituted imidazole (B134444) like 2-bromo-4-chloro-5-methyl-1H-imidazole, several reaction pathways can be computationally investigated. These investigations typically involve locating stationary points on the potential energy surface, corresponding to reactants, intermediates, products, and, crucially, transition states.

One pertinent area of investigation for halogenated imidazoles is the possibility of intramolecular halogen migration (halotropy). Theoretical calculations, such as those using the Gaussian-4 (G4) composite method, can be employed to calculate the structures and energetics of the molecules involved in such rearrangements. csic.es These studies determine the heats of formation and the energy barriers for the migration of halogen atoms from one position to another on the imidazole ring. The process involves the formation of a non-aromatic intermediate, and the height of the energy barrier, determined by the transition state calculation, indicates the kinetic feasibility of the reaction.

For instance, studies on halogen migration in the parent imidazole ring provide insight into the relative energy barriers for different halogens. csic.es These calculations can predict whether a bromine or chlorine atom on the this compound scaffold would be more likely to migrate, and what the energetic cost of such a process would be.

Another predictable reaction pathway is oxidation, which is critical for understanding the metabolic fate or atmospheric chemistry of such compounds. The reaction of imidazole derivatives with atmospheric oxidants like hydroxyl (•OH) radicals can be modeled to predict addition and hydrogen-abstraction pathways. acs.orgrsc.org Quantum chemical calculations can map out the entire reaction mechanism, from the initial radical adduct to the formation of stable end-products, identifying the most favorable reaction channels based on calculated rate constants and energy barriers. acs.orgrsc.org

The table below summarizes hypothetical energy values for a predicted halogen migration pathway in a generic halo-imidazole system, based on methodologies found in the literature. csic.es

ParameterDescriptionCalculated Value (kJ·mol⁻¹)
ΔHf° (Reactant) Standard heat of formation of the initial halo-imidazole.Varies by isomer
ΔHf° (Transition State) Standard heat of formation of the transition state for halogen migration.Varies by migrating halogen
ΔH‡ Enthalpy of activation (energy barrier) for the migration.Typically > 100
ΔHf° (Product) Standard heat of formation of the rearranged halo-imidazole isomer.Varies by isomer

Note: This table is illustrative and based on general findings for halo-imidazoles; specific values for this compound would require dedicated calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a molecule like this compound, QSAR can be a valuable theoretical tool to predict its potential biological efficacy and to guide the design of new, more potent analogues.

The fundamental principle of QSAR is that the variations in the biological activity of a group of molecules are dependent on the changes in their structural or physicochemical properties. To build a QSAR model, a dataset of structurally related compounds with experimentally determined biological activities (e.g., inhibitory concentrations, IC50) is required. rjptonline.orgresearchgate.net The three-dimensional structures of these molecules are then used to calculate a variety of molecular descriptors.

These descriptors quantify different aspects of the molecule's structure and properties, including:

Steric descriptors: Related to the size and shape of the molecule (e.g., molecular volume, surface area).

Electronic or Electrostatic descriptors: Related to the distribution of electrons in the molecule (e.g., partial atomic charges, dipole moment, electrostatic potential).

Hydrophobic descriptors: Related to the molecule's affinity for nonpolar environments (e.g., partition coefficient, logP).

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to generate a mathematical equation that links the descriptors to the biological activity. nih.gov

A generic QSAR equation can be represented as: Biological Activity (e.g., pIC50) = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where pIC50 is the negative logarithm of the IC50 value, D₁, D₂, ... Dₙ are the molecular descriptors, and c₀, c₁, ... cₙ are the regression coefficients determined by the statistical analysis.

The predictive power and robustness of the QSAR model are evaluated using statistical parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). nih.gov A high q² value indicates that the model has good predictive ability for new compounds not included in the initial training set. The final 3D-QSAR model is often visualized using contour maps, which show regions where modifications to the molecular structure are predicted to increase or decrease activity. rjptonline.org For example, a contour map might indicate that adding a bulky group in one area (steric effects) or an electronegative group in another (electrostatic effects) would be beneficial for the desired biological activity. rjptonline.org

The table below outlines the theoretical components of a QSAR study that could be applied to derivatives of this compound.

ComponentDescriptionExample Descriptors/Parameters
Dataset A series of imidazole analogues with measured biological activity.20-50 compounds with IC50 values
Molecular Descriptors Calculated physicochemical properties of the molecules.Steric (Molar Volume), Electrostatic (Dipole Moment), Hydrophobic (logP)
Statistical Method Algorithm used to correlate descriptors with activity.Partial Least Squares (PLS)
Model Validation Statistical metrics to assess the model's quality and predictability.Correlation coefficient (r² > 0.6), Cross-validation coefficient (q² > 0.5)
Visualization 3D contour maps indicating favorable and unfavorable regions.Steric, Electrostatic, and Hydrophobic field maps

Note: This table describes the theoretical framework for a QSAR study. The specific descriptors and validation metrics would depend on the dataset and the biological endpoint being modeled.

Spectroscopic Characterization Methodologies in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 2-bromo-4-chloro-5-methyl-1H-imidazole, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would be essential to confirm its structure.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. It would feature a signal for the N-H proton, which is often broad and its chemical shift is highly dependent on solvent and concentration. A sharp singlet corresponding to the three protons of the methyl (-CH₃) group would also be present. The precise chemical shift of this methyl group would be influenced by the adjacent chloro and bromo substituents on the imidazole (B134444) ring.

¹³C NMR: The carbon NMR spectrum would show three distinct signals for the carbon atoms of the imidazole ring and one signal for the methyl carbon. The chemical shifts would be indicative of their electronic environment. The carbon atom bonded to bromine (C2) and the carbon bonded to chlorine (C4) would be significantly deshielded, appearing at a lower field compared to the methyl-substituted carbon (C5).

2D NMR (COSY, HSQC, HMBC): Two-dimensional techniques are critical for assigning these signals definitively.

HSQC (Heteronuclear Single Quantum Coherence) would correlate the methyl protons with their directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing the connectivity of the entire molecule. It would show correlations between the methyl protons and the adjacent ring carbons (C4 and C5), as well as between the N-H proton and nearby carbons, confirming the substituent positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity between protons. In this molecule, a NOESY experiment could show a correlation between the N-H proton and the methyl group protons, helping to understand the preferred tautomeric form or conformation in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Correlations for this compound

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key HMBC Correlations
N-H Variable (e.g., 10-13) - C2, C5
C2 - ~120-130 -
C4 - ~125-135 -
C5 - ~115-125 -

Note: The data in this table is predictive and illustrative, based on general principles and data from similar imidazole structures. Actual experimental values may vary.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides a "molecular fingerprint" based on the vibrational modes of a molecule's chemical bonds.

FTIR Spectroscopy: The FTIR spectrum would be characterized by several key absorption bands. A broad band in the region of 3100-2800 cm⁻¹ would be characteristic of the N-H stretching vibration. The C-H stretching vibrations of the methyl group would appear just below 3000 cm⁻¹. The region between 1600 cm⁻¹ and 1400 cm⁻¹ would contain absorptions from C=N and C=C stretching vibrations within the imidazole ring. The C-Cl and C-Br stretching vibrations would be found in the lower frequency "fingerprint region" (< 800 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations, which are often strong in Raman spectra, would be clearly visible. The technique is particularly useful for observing symmetric vibrations that may be weak in the FTIR spectrum.

Studies on related compounds like 2-bromo-4-methylaniline (B145976) and 1- and 2-methylimidazole (B133640) show characteristic vibrational modes for the imidazole ring and its substituents, which would serve as a basis for the spectral interpretation of this compound. arizona.edunih.gov

Table 2: Expected Key Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
N-H stretch 3100 - 2800 FTIR
C-H stretch (methyl) 2980 - 2850 FTIR, Raman
C=N / C=C ring stretch 1600 - 1400 FTIR, Raman
C-Cl stretch 800 - 600 FTIR

Note: The data in this table is illustrative and based on characteristic frequencies for these functional groups.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule with high accuracy.

Accurate Mass Determination: For C₄H₃BrClN₂, the calculated monoisotopic mass is 207.9270 Da. HRMS analysis (e.g., via ESI or APCI) would measure the mass-to-charge ratio (m/z) of the molecular ion [M+H]⁺ to within a few parts per million (ppm), confirming the elemental formula and ruling out other possibilities. The distinct isotopic pattern caused by the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would provide a highly characteristic multi-peak cluster for the molecular ion, further validating the compound's identity.

Fragmentation Pathways: Tandem mass spectrometry (MS/MS) would be used to study the fragmentation of the molecular ion. The fragmentation pattern provides structural information. Likely fragmentation pathways would include the loss of a bromine radical (•Br), a chlorine radical (•Cl), or hydrogen cyanide (HCN) from the imidazole ring, providing further evidence for the proposed structure.

X-ray Crystallography for Solid-State Structural Analysis

Should this compound be obtained as a suitable single crystal, X-ray crystallography would provide the ultimate proof of its structure. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

Crystal structure analyses of related complex imidazole derivatives have been reported, providing detailed information on how substituents affect the geometry of the imidazole ring. researchgate.netresearchgate.net For this compound, a crystallographic study would definitively confirm the substitution pattern on the ring and reveal how the molecules pack in the crystal lattice, likely showing hydrogen bonds involving the N-H group and one of the nitrogen atoms of an adjacent molecule.

Applications in Advanced Materials Science and Catalysis Research

Role as Ligands in Coordination Chemistry

There is no available research on the use of 2-bromo-4-chloro-5-methyl-1H-imidazole as a ligand in coordination chemistry. Consequently, there are no studies on its incorporation into Metal-Organic Frameworks (MOFs) or the catalytic applications of its potential metal complexes.

Design of Metal-Organic Frameworks (MOFs) Incorporating Imidazole (B134444) Units

No published research describes the design or synthesis of Metal-Organic Frameworks (MOFs) that specifically incorporate this compound as a linker or modulating agent.

Catalytic Applications of Imidazole-Based Metal Complexes

While imidazole-based metal complexes are widely studied for their catalytic activities, there is no information available regarding the catalytic applications of metal complexes formed with this compound.

Exploration in Sensor Technologies

There is a lack of studies exploring the potential of this compound in the development of chemical sensors. Such applications would likely leverage the imidazole nitrogen atoms for ion or molecule recognition, leading to a detectable signal change. However, no such research has been reported for this specific compound.

Molecular Basis of Biological Activity Mechanistic Research

Computational Docking and Molecular Dynamics Simulations to Predict Interactions

A search of the scientific literature and computational chemistry databases yielded no molecular docking or molecular dynamics simulation studies specifically investigating the interaction of 2-bromo-4-chloro-5-methyl-1H-imidazole with any biological target. While computational studies have been performed on other halogenated imidazole (B134444) derivatives to predict their binding to targets like EGFR or to rationalize antimicrobial activity, this specific compound has not been the subject of such research. nih.govdoaj.orgpensoft.net

Data Tables

Due to the absence of specific research findings for this compound, no data tables can be generated.

Research on this compound as a Scaffold in Drug Design Remains Undisclosed in Publicly Available Literature

Despite the significance of the imidazole scaffold in medicinal chemistry, a comprehensive review of scientific databases and literature reveals a notable absence of publicly available research specifically detailing the use of this compound as a foundational structure for rational drug design and preclinical lead identification.

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a well-established pharmacophore present in numerous approved drugs and clinical candidates. Its ability to engage in various biological interactions makes it a privileged scaffold in the development of therapeutic agents across different disease areas. Modifications of the imidazole core with various substituents, including halogens and alkyl groups, are a common strategy to modulate the pharmacological properties of the resulting molecules.

However, specific research focusing on the this compound scaffold is not prominently featured in the accessible scientific literature. Consequently, detailed research findings, structure-activity relationship (SAR) studies, and data tables from preclinical investigations that are essential for outlining its role in lead identification are not available.

While the broader class of halogenated and methylated imidazoles continues to be an active area of investigation in drug discovery, the specific substitution pattern of this compound has not been the subject of published preclinical development studies. Therefore, an in-depth analysis of its application as a scaffold for rational drug design, as per the requested outline, cannot be provided at this time based on the available information.

Further research and publication in this specific area would be necessary to elucidate the potential of this compound as a scaffold for the development of novel therapeutic agents.

Advanced Analytical Method Development for Research Purposes

Chromatographic Techniques for Detection and Quantification in Complex Mixtures

Chromatographic methods are fundamental for separating 2-bromo-4-chloro-5-methyl-1H-imidazole from impurities, starting materials, and other byproducts in complex chemical matrices.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of substituted imidazoles. nih.gov For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be the most effective approach. The development of such a method would involve the careful selection of a stationary phase, mobile phase composition, and detector settings to achieve optimal separation and sensitivity.

Drawing from established methods for similar halogenated and methylated imidazoles, a C8 or C18 column would be a suitable choice for the stationary phase, providing the necessary hydrophobicity to retain the analyte. nih.govnih.gov The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. nih.govwiley.com The choice between acetonitrile and methanol can significantly impact the separation, with methanol sometimes offering better separation for certain imidazole (B134444) derivatives. wiley.com The pH of the aqueous component, often adjusted with formic acid or a phosphate (B84403) buffer, is a critical parameter that can influence the retention time and peak shape of the imidazole compound. nih.govwiley.com

Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often employed to ensure the timely elution of all components in a complex mixture and to achieve better peak resolution. wiley.com Detection is commonly performed using a UV detector, with the wavelength set to an absorbance maximum for the imidazole ring system, which is typically in the range of 210-300 nm for related compounds. nih.gov

For illustrative purposes, a hypothetical HPLC method for this compound could be developed based on the following parameters:

ParameterSuggested ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention for non-polar to moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to improve peak shape for basic compounds.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Gradient 5% to 95% B over 15 minutesTo elute a range of compounds with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection UV at 220 nmA common wavelength for the detection of imidazole-containing compounds.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

This table is a hypothetical example and would require experimental optimization.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. Due to the polarity and potential for hydrogen bonding of the imidazole ring, direct analysis of this compound by GC-MS may be challenging. Therefore, a derivatization step is often necessary to increase the volatility and thermal stability of the analyte. This typically involves reacting the imidazole with a silylating agent or another suitable reagent to block the active hydrogen on the nitrogen atom.

Once derivatized, the compound can be introduced into the GC system, where it is separated from other components in the mixture based on its boiling point and interaction with the stationary phase of the GC column. A non-polar or medium-polarity capillary column would likely be appropriate. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for confident identification of the target compound and its fragments. The fragmentation pattern obtained from electron ionization (EI) can serve as a chemical fingerprint for this compound.

Hyphenated Techniques (e.g., LC-MS/MS) for Trace Analysis and Metabolite Identification (non-biological focus)

For the detection of trace amounts of this compound or for the identification of its degradation products in a non-biological context, hyphenated techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable. umb.edu This method combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. umb.edu

In an LC-MS/MS analysis, the eluent from the HPLC column is directed into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for imidazole-containing compounds, as it is a soft ionization method that typically produces a prominent protonated molecule [M+H]+. wiley.comumb.edu

In the tandem mass spectrometer, the [M+H]+ ion of this compound can be selected in the first mass analyzer (Q1), subjected to collision-induced dissociation (CID) in a collision cell (Q2), and the resulting fragment ions are then analyzed in the third mass analyzer (Q3). This process, known as multiple reaction monitoring (MRM), provides a highly specific and sensitive method for quantification, as it filters out background noise and interferences. umb.edu The specific transitions from the precursor ion to one or more product ions are unique to the analyte and can be used for its unambiguous identification and quantification even at very low concentrations. nih.gov

A potential LC-MS/MS method could be structured as follows:

ParameterSuggested Condition
LC System UHPLC for high-resolution separation
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase As per optimized HPLC method
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]+ of this compound
Product Ions (Q3) Specific fragment ions determined experimentally

This table presents a general framework for an LC-MS/MS method that would require empirical development.

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a promising alternative for the rapid and sensitive detection of imidazole derivatives. nih.gov Techniques such as cyclic voltammetry (CV) and square wave voltammetry (SWV) can be employed to study the redox behavior of this compound and to develop quantitative analytical methods. nih.gov

The electrochemical activity of the imidazole ring, as well as the influence of the bromo, chloro, and methyl substituents, would determine the potential at which oxidation or reduction occurs. A glassy carbon electrode is a common working electrode for such analyses. nih.gov By optimizing parameters such as the pH of the supporting electrolyte, it may be possible to achieve a well-defined electrochemical response that is proportional to the concentration of the analyte. nih.gov While not as universally applicable as chromatographic methods, electrochemical detection can be advantageous in terms of cost, speed, and portability. nih.gov

Environmental Fate and Degradation Mechanisms

Photodegradation Pathways and Products

Photodegradation, the breakdown of chemical compounds by light, is a significant environmental degradation pathway for many organic molecules. For 2-bromo-4-chloro-5-methyl-1H-imidazole, photodissociation is likely to be initiated by the absorption of solar radiation, particularly in the UV spectrum. The presence of bromine and chlorine atoms on the imidazole (B134444) ring is expected to influence the photochemical reactivity of the molecule.

The primary photochemical process for halogenated aromatic compounds is often the homolytic cleavage of the carbon-halogen bond. The carbon-bromine bond is generally weaker than the carbon-chlorine bond, suggesting that the initial step in the photodegradation of this compound would likely be the cleavage of the C-Br bond to form an imidazolyl radical and a bromine radical. Subsequent reactions of the imidazolyl radical could involve hydrogen abstraction from the surrounding medium, leading to the formation of 4-chloro-5-methyl-1H-imidazole.

Further photodegradation of 4-chloro-5-methyl-1H-imidazole could then proceed through the cleavage of the C-Cl bond. Additionally, the imidazole ring itself is susceptible to photo-oxidation, which can lead to ring-opening and the formation of smaller, more oxidized products. Studies on other imidazole-containing compounds have shown that photodegradation can result in the formation of various intermediates, including hydroxylated species. nih.gov

The photodissociation of brominated nitroimidazoles has been studied in the gas phase, revealing the release of potentially reactive fragments upon dissociation. rsc.org While the electronic effects of a nitro group differ from those of a chloro and methyl group, these studies support the principle of halogen-carbon bond cleavage as a primary photodegradation pathway.

Table 1: Postulated Photodegradation Products of this compound

Precursor Compound Potential Primary Photoproducts Potential Secondary Photoproducts
This compound 4-chloro-5-methyl-1H-imidazole Ring-opened aliphatic compounds
Imidazolyl radicals Carbon dioxide
Bromine radicals Mineral acids (HBr, HCl)

Biodegradation Mechanisms in Environmental Systems

The biodegradation of this compound in environmental systems such as soil and water is dependent on the metabolic activities of microorganisms. The structure of this compound, with its halogen substituents and N-heterocyclic ring, presents challenges for microbial degradation. Halogenated organic compounds are often more resistant to biodegradation than their non-halogenated counterparts. nih.govnih.gov

The initial step in the aerobic biodegradation of many halogenated aromatic compounds is dehalogenation, which can be either oxidative or hydrolytic. nih.gov Reductive dehalogenation is a key process under anaerobic conditions. nih.gov For this compound, microorganisms may possess dehalogenase enzymes capable of cleaving the carbon-halogen bonds. Given the lower bond energy of the C-Br bond, it is plausible that debromination would occur preferentially over dechlorination.

The imidazole ring itself is biodegradable, with metabolic pathways for its breakdown being known, such as the one for histidine. uni-konstanz.de However, substitutions on the ring can significantly affect its biodegradability. N-substitution on the imidazole ring has been shown to block enzymatic degradation pathways. uni-konstanz.de While this compound is not N-substituted in its parent form, the presence and position of the halogen and methyl groups will influence enzyme recognition and activity. The methyl group at the C5 position might also affect the accessibility of the ring to microbial enzymes.

Table 2: Factors Influencing the Biodegradation of Substituted Imidazoles

Factor Influence on Biodegradation
Halogenation Generally decreases biodegradability; potential for dehalogenation by specific enzymes. nih.govnih.gov
N-Substitution Can block enzymatic degradation pathways. uni-konstanz.de
C-Substitution Can affect enzyme recognition and activity.
Environmental Conditions pH, temperature, and oxygen levels can significantly impact microbial activity.
Microbial Community The presence of microorganisms with appropriate catabolic pathways is essential.

Chemical Transformation in Aquatic and Soil Environments

In aquatic and soil environments, this compound can undergo abiotic chemical transformations, with hydrolysis being a potentially significant process. Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The susceptibility of the carbon-halogen bonds in this compound to hydrolysis will depend on the electronic properties of the imidazole ring and the pH of the surrounding medium.

Generally, the C-Br bond is more susceptible to nucleophilic substitution, including hydrolysis, than the C-Cl bond. Therefore, it is anticipated that hydrolysis would first lead to the replacement of the bromine atom with a hydroxyl group, forming 2-hydroxy-4-chloro-5-methyl-1H-imidazole. This could be followed by the slower hydrolysis of the chlorine atom. The rate of hydrolysis is often pH-dependent, and for some N-heterocyclic compounds, both acid- and base-catalyzed hydrolysis can occur. Studies on the hydrolysis of cis-chlorobis(ethylenediamine)(imidazole)cobalt(III) and cis-bromobis(ethylenediamine)(imidazole)cobalt(III) cations have provided insights into the kinetics of halide displacement from a coordinated imidazole ligand, though this is a different chemical context. rsc.org

In soil environments, the sorption of this compound to soil organic matter and clay minerals can significantly influence its chemical reactivity. Sorption can either reduce the rate of chemical transformation by making the compound less available for reaction or, in some cases, catalyze reactions on the surface of soil particles. The mobility and bioavailability of the compound in soil will be dictated by its sorption characteristics. nih.gov

Environmental Distribution Modeling (Theoretical Aspects)

Environmental distribution modeling provides a theoretical framework for predicting the partitioning and fate of chemicals in the environment. For this compound, models such as fugacity models and Quantitative Structure-Activity Relationship (QSAR) models can be employed to estimate its environmental distribution.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are computational tools that relate the chemical structure of a compound to its physicochemical properties, environmental fate, or biological activity. mdpi.comecetoc.org In the absence of experimental data, QSAR models can be used to estimate the necessary input parameters for fugacity models, as well as to predict properties related to degradation and toxicity. For this compound, QSARs could be used to estimate its Kow, water solubility, and potential for biodegradation based on its molecular structure. The reliability of QSAR predictions depends on the availability of robust training sets of structurally similar compounds with known properties. nih.gov

Table 3: Input Parameters for Environmental Distribution Models

Model Key Input Parameters for this compound
Fugacity Model Vapor Pressure, Water Solubility, Octanol-Water Partition Coefficient (Kow), Henry's Law Constant. nih.govunimib.it
QSAR Model Molecular Descriptors (e.g., topological indices, electronic properties, steric parameters). mdpi.comecetoc.org

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways

The future synthesis of 2-bromo-4-chloro-5-methyl-1H-imidazole will likely focus on developing more efficient, regioselective, and sustainable methods beyond traditional halogenation and cyclization reactions.

Catalytic Cross-Coupling Reactions: Modern synthetic chemistry offers numerous catalytic methods that could be adapted for the late-stage functionalization of an imidazole (B134444) core. Future research could explore metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce the methyl, chloro, and bromo groups onto a pre-formed imidazole ring with high precision. This would allow for the creation of a library of related compounds for structure-activity relationship (SAR) studies.

Flow Chemistry and Microreactor Technology: Continuous flow synthesis offers advantages in safety, scalability, and control over reaction parameters for potentially hazardous reactions like bromination. Developing a flow-based synthesis for this compound could lead to higher yields, improved purity, and safer large-scale production. researchgate.net

Enzymatic and Bio-catalytic Methods: The use of enzymes in synthesis represents a green and highly selective alternative. Future investigations might focus on identifying or engineering halogenases or methyltransferases that can act on an imidazole substrate to install the required substituents regioselectively. Photoenzymatic catalysis, which combines light and enzymes, could also enable novel, non-natural chemical transformations. acs.org

Synthetic StrategyPotential AdvantagesKey Research Challenge
Metal-Catalyzed Cross-CouplingHigh regioselectivity, functional group tolerance, access to derivatives.Catalyst screening and optimization for the specific substitution pattern.
Flow Chemistry SynthesisEnhanced safety, scalability, precise reaction control, higher purity.Reactor design and optimization of flow parameters (temperature, pressure, residence time).
Bio-catalytic HalogenationHigh selectivity, mild reaction conditions, environmentally friendly.Identification or engineering of suitable enzymes with the desired activity.

Deeper Mechanistic Understanding of Reactivity and Biological Interactions

A thorough understanding of the chemical reactivity and biological interactions of this compound is crucial for unlocking its potential.

Computational Modeling of Reactivity: Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to model the electronic structure of the molecule. Such studies can predict the most reactive sites for electrophilic and nucleophilic attack, understand the influence of the two different halogens on the ring's aromaticity and acidity, and calculate the energies of reaction intermediates and transition states. csic.es This theoretical groundwork can guide the design of new reactions and help explain observed biological activities.

Halogen Bonding Studies: The bromine and chlorine atoms on the imidazole ring are capable of forming halogen bonds, which are non-covalent interactions that can play a critical role in molecular recognition and binding to biological targets like proteins and nucleic acids. Future research should investigate the strength and directionality of these halogen bonds and their contribution to the binding affinity of the compound with various biomolecules.

Interaction with Biomolecular Targets: Given that many imidazole derivatives exhibit antimicrobial or enzyme-inhibiting properties, it is vital to investigate how this compound interacts with potential biological targets. smolecule.comnih.gov Initial screening could target enzymes like cytochrome P450s, kinases, or microbial enzymes such as 14α-demethylase. Techniques like X-ray crystallography of co-crystals or cryo-electron microscopy could provide atomic-level details of these interactions.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery and Materials Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the discovery of new molecules with desired properties, reducing the time and cost associated with traditional research and development. nih.gov

Predictive Modeling of Bioactivity: ML algorithms can be trained on large datasets of known imidazole derivatives to build Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net These models could predict the potential biological activities of this compound, such as its antimicrobial potency or kinase inhibitory activity, based on its structural descriptors. doaj.org This would allow for virtual screening and prioritization of the compound for specific therapeutic areas.

De Novo Design of Analogs: Generative AI models can design novel imidazole derivatives based on the core structure of this compound. These models can be optimized to generate molecules with improved properties, such as higher binding affinity to a specific target, better metabolic stability, or lower predicted toxicity.

Materials Property Prediction: In materials science, ML models can predict the physicochemical properties of new compounds. nih.gov For this compound, AI could be used to predict its potential as a component in organic electronics, as a ligand for metal-organic frameworks (MOFs), or as a precursor for specialized polymers. researchgate.net

AI/ML ApplicationObjectivePotential Outcome
QSAR ModelingPredict biological activity (e.g., antimicrobial, anticancer).Prioritization for experimental testing; hypothesis generation for mechanism of action.
Generative ModelsDesign novel analogs with optimized properties.Identification of new lead compounds with improved efficacy and safety profiles.
Property PredictionForecast physicochemical properties for materials science applications.Discovery of new uses in areas like organic electronics or catalysis.

Development of Advanced Analytical Platforms

As research into this compound and its derivatives progresses, the need for sophisticated analytical techniques to ensure purity, characterize properties, and monitor interactions will become critical.

Advanced Chromatographic Methods: While standard techniques like HPLC are useful, future work should focus on developing highly sensitive and selective methods. sielc.com This could include multi-dimensional chromatography or supercritical fluid chromatography (SFC) for the separation of complex mixtures of isomers or derivatives. Coupling these separation techniques with high-resolution mass spectrometry (HRMS) will be essential for unambiguous identification.

Spectroscopic Characterization: In-depth spectroscopic studies using techniques like 2D NMR (COSY, HSQC, HMBC) will be necessary to fully assign the structure and confirm the regiochemistry of synthetic products. Furthermore, advanced techniques like solid-state NMR could be used to study the compound within solid matrices, such as in polymer composites or co-crystals with biological targets.

Biosensor Development: To study the interaction of this compound with biological targets in real-time, label-free biosensor technologies like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) could be employed. These platforms would provide valuable kinetic data (association and dissociation rates) on binding events.

Sustainable Synthesis and Environmental Remediation Applications

Future research must prioritize environmental sustainability, both in the synthesis of this compound and in exploring its potential environmental applications.

Green Synthesis Protocols: A key research direction is the development of "green" synthetic routes that minimize waste and avoid hazardous reagents. This includes using water or bio-based solvents, employing reusable catalysts like zeolites, and utilizing energy-efficient methods such as microwave or ultrasound-assisted synthesis. researchgate.netrsc.orgasianpubs.org The principles of atom economy will be central to designing these next-generation synthetic pathways. nih.gov

Biodegradation Studies: It is crucial to understand the environmental fate of halogenated organic compounds. Research should be undertaken to study the biodegradability of this compound. This involves screening for microorganisms or fungal strains capable of metabolizing the compound, which could lead to bioremediation strategies for related pollutants. mdpi.com

Applications in Environmental Remediation: The unique electronic properties conferred by the halogen substituents could make this imidazole scaffold a candidate for environmental applications. For instance, it could be explored as a building block for creating novel polymers or frameworks for the adsorption of pollutants or as a catalyst for the degradation of environmental contaminants through electrochemical reduction processes. nih.gov

Q & A

Q. How can X-ray crystallography validate the structure of this compound?

  • Methodology : Employ SHELX programs () for structure solution and refinement. Key metrics include R-factor (<5%), bond-length accuracy (±0.01 Å), and thermal displacement parameters. Compare with similar structures (e.g., ’s C–Br bond length: ~1.88 Å) .

Notes

  • All methodologies are derived from peer-reviewed studies or validated computational tools.
  • For synthetic routes, prioritize regioselective protocols and cross-validate with spectroscopic/crystallographic data.

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